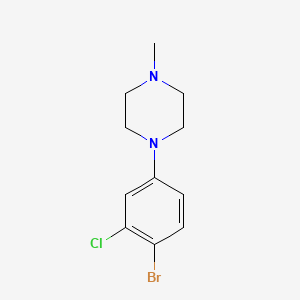![molecular formula C9H9BrN2O B1378379 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-67-0](/img/structure/B1378379.png)
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
概要
説明
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1427503-67-0. It has a molecular weight of 241.09 . It is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 . This code provides a unique identifier for the molecule’s structure.Physical And Chemical Properties Analysis
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 241.09 .科学的研究の応用
Cancer Therapeutics: FGFR Inhibition
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Compounds derived from this pyrrolopyridine scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, making them significant for cancer therapy research.
Organ Development and Angiogenesis
The FGF–FGFR axis, which can be modulated by pyrrolopyridine derivatives, plays a crucial role in organ development and angiogenesis . Research into these compounds could lead to breakthroughs in regenerative medicine and treatments for diseases that involve these physiological processes.
Cell Proliferation and Migration
Compounds based on the pyrrolopyridine structure have been shown to affect cell proliferation and migration . This is particularly relevant in the study of wound healing, tissue engineering, and the development of anti-metastatic agents.
Targeted Cancer Therapy
The specificity of pyrrolopyridine derivatives in targeting FGFR isoforms makes them attractive candidates for targeted cancer therapy . Their potential to selectively inhibit cancerous cells while sparing healthy ones is an area of intense research focus.
Chemical Synthesis and Drug Design
As a building block, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is valuable in the synthesis of complex organic compounds . Its reactivity and structural features make it suitable for creating a variety of pharmacologically active molecules.
Pharmacokinetics and Drug Optimization
The low molecular weight and structural adaptability of pyrrolopyridine derivatives facilitate their use in pharmacokinetic studies and drug optimization . These compounds can be modified to improve their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful drug development.
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .
将来の方向性
作用機序
Target of Action
The primary target of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are often upregulated in various types of tumors .
Pharmacokinetics
Its molecular weight is 24109 , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
特性
IUPAC Name |
5-bromo-6-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBCFVYXAPGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(N=C21)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



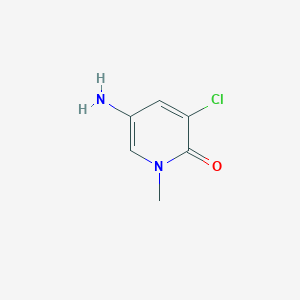


![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
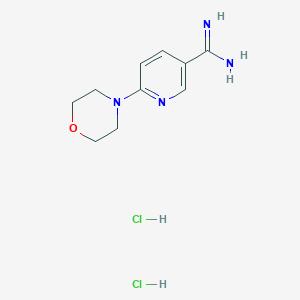

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
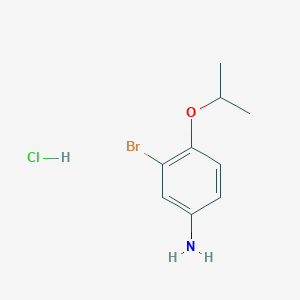
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
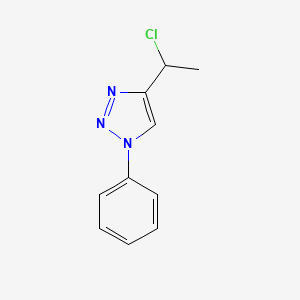


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)
